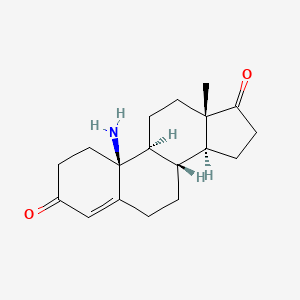

19-Azaandrostenedione

Description

Structure

3D Structure

Properties

CAS No. |

89578-47-2 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S)-10-amino-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H25NO2/c1-17-8-7-15-13(14(17)4-5-16(17)21)3-2-11-10-12(20)6-9-18(11,15)19/h10,13-15H,2-9,19H2,1H3/t13-,14-,15-,17-,18+/m0/s1 |

InChI Key |

VCRGGMFLPVASGG-FTAMUGHTSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34N |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34N |

Synonyms |

10-amino-4-estrene-3,17-dione 19-azaandrostenedione |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 19 Azaandrostenedione

Synthetic Routes for the 19-Azaandrostenedione Core Structure

The construction of the fundamental this compound scaffold can be achieved through various synthetic strategies, primarily involving the rearrangement of steroid precursors to introduce the nitrogen atom at the C-19 position.

Identification of Key Precursors and Reaction Pathways

The primary and most direct route to this compound, also known as 10β-amino-4-estrene-3,17-dione, involves the use of 3,17-dioxo-4-androsten-19-oic acid as a key precursor. Current time information in Bangalore, IN.u-szeged.hunih.gov The synthesis proceeds via a Curtius rearrangement , a well-established method for converting carboxylic acids into primary amines. pearson.comwikipedia.orgorganic-chemistry.org

In this pathway, the carboxylic acid group at C-19 of the precursor is first converted into an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide. organic-chemistry.org Upon thermal or photochemical activation, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.orgwikiwand.com Subsequent hydrolysis of this isocyanate yields the primary amine at the C-10 position (biogenetically equivalent to the C-19 methyl group), thus forming the 19-aza-steroid core. Current time information in Bangalore, IN.wikipedia.org

Alternative strategies for the synthesis of aza-steroids, which could potentially be adapted for this compound, include the Beckmann rearrangement and the Schmidt reaction . derpharmachemica.comresearchgate.netyakhak.org

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. derpharmachemica.comresearchgate.net For the synthesis of aza-steroids, a ketoxime derived from a suitable steroidal ketone is used. derpharmachemica.comtandfonline.com The resulting lactam (a cyclic amide) incorporates the nitrogen atom into the steroid ring system.

Schmidt Reaction: This reaction provides a pathway to introduce a nitrogen atom into a carbocyclic ring through the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. nih.govyakhak.orgresearchgate.netresearchgate.net This method can be used to convert steroidal ketones into the corresponding lactams in a single step. yakhak.org The use of trimethylsilyl (B98337) azide (TMSN₃) has been shown to be a milder alternative to hydrazoic acid in some cases. nih.gov

These rearrangement reactions are powerful tools for the synthesis of various aza-steroids and represent potential alternative pathways for the construction of the this compound core, although the Curtius rearrangement of 3,17-dioxo-4-androsten-19-oic acid remains the most directly documented method.

Methodological Considerations in Stereoselective Synthesis

The stereochemistry of the newly introduced nitrogen-containing center and the surrounding chiral centers is of paramount importance. The inherent chirality of the steroid starting material often directs the stereochemical outcome of the reaction.

In the context of the Curtius rearrangement, the migration of the alkyl group occurs with full retention of configuration. wikipedia.orgwikiwand.com Therefore, the stereochemistry at the C-10 position of the resulting this compound is dictated by the stereochemistry of the C-10 carbon in the 3,17-dioxo-4-androsten-19-oic acid precursor.

For other aza-steroid syntheses, stereocontrol can be a significant challenge. Ring expansion reactions, for instance, can often lead to a mixture of regioisomers and stereoisomers. nih.govresearchgate.net However, methods are being developed to control the regioselectivity and stereoselectivity of these reactions. One such approach involves the use of chiral reagents to influence the migration of specific bonds during the rearrangement process. nih.govresearchgate.net For example, the use of enantiomerically pure hydroxyalkyl azides in a Schmidt-type reaction with steroidal ketones has been shown to afford specific lactam regioisomers with high selectivity. researchgate.net

Furthermore, stereocontrolled synthesis can be achieved through intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. nih.gov For instance, tandem intramolecular aza-Michael/Michael reactions have been utilized to create highly functionalized cyclic skeletons with a high degree of stereocontrol. nih.gov Such strategies could be envisioned for the stereoselective synthesis of this compound analogs.

Design and Synthesis of this compound Derivatives and Analogs

The modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new research tools.

Strategies for Introducing Substitutions at Specific Positions

The functionalization of the this compound molecule can be achieved at various positions, including the nitrogen atom at position 19 and other sites on the steroid backbone.

N-Substitution: The primary amine at the 19-position provides a convenient handle for derivatization. N-acylated derivatives can be readily prepared by reacting this compound with acylating agents such as acyl chlorides or anhydrides. nih.gov Similarly, N-alkylation can be achieved through reaction with alkyl halides. The synthesis of N-aryl derivatives is also possible through methods like the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between an amine and an aryl halide. wjpmr.com The synthesis of N-aryl and N-alkyl piperazine (B1678402) derivatives has been reported, showcasing methods that could be applied to the 19-aza-steroid core. nih.gov

Substitution on the Steroid Skeleton: Modifications at other positions of the steroid nucleus can be achieved by starting with appropriately substituted precursors. For instance, the introduction of substituents at various positions on the A, B, C, or D rings can be accomplished prior to the formation of the aza-steroid. Multicomponent reactions, such as the Ugi or Biginelli reactions, have been employed for the diversification of steroid scaffolds, allowing for the introduction of a wide range of functional groups. beilstein-journals.org

Modifying the Aza-Steroid Scaffold for Research Purposes

Beyond simple substitution, the aza-steroid scaffold itself can be modified for research purposes. This can involve altering the ring size or introducing additional heteroatoms.

Ring Expansion: The Beckmann or Schmidt reactions can be used not only to introduce the nitrogen atom but also to expand one of the rings of the steroid nucleus, leading to D-homo-azasteroids, for example. researchgate.netnih.gov

Introduction of Additional Heteroatoms: Synthetic strategies have been developed to introduce other heteroatoms, such as sulfur or oxygen, into the steroid skeleton, creating thia- or oxa-aza-steroids. colab.ws These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule.

Synthesis of Seco-Aza-Steroids: The cleavage of one of the rings of the steroid nucleus can lead to seco-steroids. Subsequent cyclization with an amine can then be used to form aza-steroids with altered ring structures. researchgate.net

These modifications allow for the systematic exploration of the chemical space around the this compound scaffold, providing a diverse set of molecules for further investigation.

Analytical Methodologies for Characterization of Synthesized Compounds (e.g., purity assessment)

The unambiguous characterization and purity assessment of synthesized this compound and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of synthetic steroids. researchgate.netd-nb.infonih.gov The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and stereochemistry of the molecule. For this compound, specific signals for the protons and carbons adjacent to the nitrogen atom and the carbonyl groups would be key diagnostic markers.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. nih.govchegg.com High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of synthetic compounds. iosrjournals.org By using a suitable stationary and mobile phase, impurities can be separated and quantified. Preparative HPLC can be used for the purification of the target compound. iosrjournals.org

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile derivatives. nih.gov

The combination of these techniques allows for the comprehensive characterization and confirmation of the identity and purity of synthesized this compound and its analogs.

Table 1: Key Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Information Obtained |

| ¹H NMR | Structural Elucidation | Proton environment, connectivity, stereochemistry |

| ¹³C NMR | Structural Elucidation | Carbon skeleton, functional groups |

| Mass Spectrometry (MS) | Molecular Weight Determination & Structural Information | Molecular formula (with HRMS), fragmentation patterns |

| HPLC | Purity Assessment & Purification | Number and quantity of components, isolation of pure compound |

| GC-FID/GC-MS | Purity Assessment & Analysis of Volatile Derivatives | Purity of volatile compounds, molecular weight, and structure of derivatives |

Biochemical Mechanisms of Aromatase Inhibition by 19 Azaandrostenedione

Enzymatic Interaction with Aromatase (CYP19A1)

Aromatase is a cytochrome P450 enzyme that catalyzes the aromatization of the A-ring of androgenic substrates. mdpi.com This process involves three successive oxidation reactions. mdpi.com Inhibitors of this enzyme are crucial in studying estrogen-dependent processes.

A critical feature of all cytochrome P450 enzymes, including aromatase, is a central heme iron atom that is essential for catalysis. mdpi.com Non-steroidal aromatase inhibitors often possess a nitrogen-containing heterocyclic ring (an azole group) that directly coordinates with this heme iron atom, competitively blocking the binding of molecular oxygen and thus inhibiting the enzyme's oxidative function. mdpi.com In the case of 19-azaandrostenedione, the nitrogen atom introduced at the 19-position is believed to serve a similar function. This aza-nitrogen can interact with the iron atom of the heme group within the aromatase active site. mdpi.comoecd-ilibrary.org This coordination is a key mechanism by which many nitrogen-containing inhibitors interfere with cytochrome P450 enzyme activity. oecd-ilibrary.org

Molecular Binding Site Analysis within the Aromatase Active Site

Kinetics of Aromatase Inhibition by this compound

Kinetic studies are essential to characterize the potency and mechanism of enzyme inhibitors. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

In vitro studies using human placental microsomes as a source of aromatase are commonly employed to determine the type of inhibition. nih.gov For this compound and its derivatives, inhibition has been evaluated by measuring their ability to block the conversion of radiolabeled androstenedione (B190577). nih.gov While some inhibitors act competitively, meaning they reversibly compete with the substrate for the same active site, others can be irreversible, often forming a covalent bond with the enzyme and permanently deactivating it. mdpi.com Studies on various steroidal and non-steroidal inhibitors show a range of inhibition types, from competitive to time-dependent, irreversible inactivation. nih.govnih.gov

The inhibitory potency of a compound is quantified by parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki value (the inhibition constant). A lower value for these parameters indicates a more potent inhibitor.

In a study evaluating derivatives of this compound, the compounds were found to be relatively weak inhibitors of aromatase. When tested at concentrations of 0.25 µM and 1.25 µM, they caused less than 20% inhibition of enzyme activity. nih.gov This performance was noted as being poorer than that of known inhibitors like 7α-[(p-aminophenyl)thio]androstenedione (7-APTA) and 4-hydroxy-4-androstene-3,17-dione (4-OHA). nih.gov For context, other classes of inhibitors, such as certain flavonoids, have demonstrated IC50 values in the low micromolar to nanomolar range. For example, 7-hydroxyflavone (B191518) has an IC50 of 0.5 µM and a Ki of 0.25 µM. nih.gov

Table 1: Comparative Inhibitory Potency of Aromatase Inhibitors

| Compound | Type | IC50 Value | Ki Value | Source |

|---|---|---|---|---|

| This compound Derivatives | Steroidal Analog | >1.25 µM (for >80% inhibition) | Not Determined | nih.gov |

| 7-Hydroxyflavone | Flavonoid | 0.5 µM | 0.25 µM | nih.gov |

| 4-Hydroxyandrostenedione | Steroidal | 20 nM | Not Determined | nih.gov |

| Formestane | Steroidal | 0.335 µM | Not Determined | mdpi.com |

This table is for comparative purposes and includes data on various types of aromatase inhibitors to contextualize the findings on this compound derivatives.

Some inhibitors exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation with the enzyme. nih.gov This often suggests an irreversible or slowly reversible mechanism, sometimes termed "suicide inhibition," where the enzyme processes the inhibitor into a reactive species that then inactivates the enzyme. nih.gov While extensive studies on the time-dependency of this compound itself are not widely reported in the provided context, this mechanism is a known characteristic of other potent aromatase inhibitors. nih.govresearchgate.net For instance, the inhibitor MDL 18,962 demonstrated time-dependent inactivation of aromatase with a half-life of inactivation of 26 minutes at infinite inhibitor concentration. nih.gov Such studies are critical for understanding the full biochemical profile of an inhibitor.

Elucidation of Enzyme Kinetic Parameters (e.g., Ki, IC50)

Molecular Level Interactions and Ligand-Protein Dynamics

The interaction between an inhibitor and its target enzyme is a dynamic process governed by a complex interplay of molecular forces. For this compound, a steroidal compound, its binding to the aromatase active site is predicted to follow the general principles observed for other steroidal inhibitors. nih.gov The active site of aromatase is a hydrophobic pocket containing the heme group, which is the catalytic center of the enzyme. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies of various androstenedione derivatives have identified key amino acid residues within the aromatase active site that are crucial for ligand binding and inhibition. excli.de Although specific experimental data for this compound is limited, its structural similarity to androstenedione allows for a theoretical analysis of its likely interactions.

The binding of steroidal ligands to aromatase is characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The 3-keto and 17-keto groups of the steroid backbone are critical for forming hydrogen bonds with polar residues in the active site. nih.gov In the case of this compound, the nitrogen atom at the 19-position introduces a key modification.

Table 1: Predicted Interactions between this compound and Aromatase Active Site Residues

| Interacting Residue | Type of Interaction | Predicted Role in Binding this compound |

| Asp309 | Hydrogen Bond | The side chain of Asp309 is known to form a hydrogen bond with the 3-keto oxygen of androstenedione. It is highly probable that a similar interaction occurs with the 3-keto group of this compound, anchoring the A-ring of the steroid. nih.gov |

| Met374 | Hydrogen Bond | The backbone amide of Met374 typically forms a hydrogen bond with the 17-keto oxygen of androstenedione. This interaction is expected to be conserved with this compound, securing the D-ring. nih.gov |

| Heme Iron | Coordination Interaction | The nitrogen atom at the 19-position of this compound could potentially coordinate with the heme iron, a common mechanism for non-steroidal inhibitors with nitrogen-containing heterocyclic rings. However, for steroidal inhibitors, the C19 group is positioned for catalysis. The presence of the nitrogen might interfere with the normal catalytic process. rsc.org |

| Phe134, Phe221, Trp224 | Hydrophobic (π-stacking) | These aromatic residues contribute to a hydrophobic environment that stabilizes the steroid backbone through van der Waals forces and potential π-stacking interactions. mdpi.com |

| Ala306, Val370, Leu372, Leu477 | Hydrophobic | These non-polar residues form a significant portion of the active site pocket, providing a snug fit for the steroidal structure of this compound and contributing to its binding affinity through hydrophobic interactions. mdpi.com |

| Ser478, Thr310 | Polar Interactions | These polar residues are also present in the active site and can contribute to the overall binding affinity through weaker polar interactions or by influencing the positioning of other key residues. excli.de |

It is important to note that the relatively weak inhibitory activity of this compound suggests that these interactions may be suboptimal compared to more potent inhibitors. The precise orientation and bonding distances likely result in a less stable enzyme-inhibitor complex.

The binding of a ligand to aromatase is not a simple lock-and-key event; it often involves induced-fit conformational changes in the enzyme. nih.gov Molecular dynamics simulations have revealed that the aromatase active site possesses a degree of flexibility, allowing it to accommodate different ligands. nih.gov

Analysis of Specific Amino Acid Residue Interactions and Hydrogen Bonding Networks

Impact on Steroidogenic Pathways in Research Models

The primary function of aromatase is to catalyze the conversion of androgens to estrogens, a rate-limiting step in estrogen biosynthesis. wikipedia.org Inhibition of this enzyme, therefore, has a direct impact on the balance of steroid hormones.

In cell-free systems, such as those using human placental microsomes or recombinant aromatase, the activity of the enzyme can be directly measured by monitoring the conversion of a radiolabeled androgen substrate (e.g., androstenedione) to its corresponding estrogen product (e.g., estrone). oecd-ilibrary.org Studies on derivatives of this compound have shown that they exhibit weak inhibitory activity, causing less than 20% inhibition of aromatase at concentrations five times that of the substrate. This indicates a modest reduction in the rate of androgen-to-estrogen conversion.

Table 2: General Effect of Aromatase Inhibitors on Androgen-to-Estrogen Conversion in a Cell-Free Assay

| Compound | Class | Expected Impact on Conversion Rate |

| Androstenedione | Substrate | Baseline conversion rate |

| Letrozole | Potent Non-Steroidal Inhibitor | Significant reduction in conversion rate |

| Exemestane | Potent Steroidal Inhibitor | Significant and irreversible reduction in conversion rate |

| This compound | Weak Steroidal Inhibitor | Modest reduction in conversion rate |

In more complex systems like in vitro cell cultures (e.g., H295R adrenocortical carcinoma cells) or ex vivo tissue preparations, the inhibition of aromatase leads to predictable shifts in the ratios of steroid metabolites. By blocking the conversion of androgens to estrogens, aromatase inhibitors cause an accumulation of androgen precursors and a depletion of estrogen products.

Treatment of steroidogenic cells with an aromatase inhibitor would be expected to alter the steroid profile. For a weak inhibitor like this compound, these changes would likely be subtle. The primary effect would be a slight increase in the ratio of androgens (like testosterone (B1683101) and androstenedione) to estrogens (like estradiol (B170435) and estrone).

Table 3: Predicted Downstream Effects of this compound on Steroid Metabolite Ratios in an In Vitro Model

| Steroid Metabolite Ratio | Effect of Potent Aromatase Inhibitor | Predicted Effect of this compound |

| Androstenedione / Estrone (B1671321) | Significant Increase | Slight Increase |

| Testosterone / Estradiol | Significant Increase | Slight Increase |

| Total Androgens / Total Estrogens | Significant Increase | Slight Increase |

These alterations in steroid metabolite ratios are a direct consequence of the enzymatic block in the steroidogenic pathway. The magnitude of these changes is directly proportional to the potency of the aromatase inhibitor. Therefore, the weak inhibitory nature of this compound would result in only minor perturbations of the steroid hormone balance in in vitro and ex vivo models.

Structure Activity Relationship Sar Studies of 19 Azaandrostenedione and Analogs

Influence of Structural Modifications on Aromatase Inhibitory Potency and Selectivity

Research into the modification of the 19-azaandrostenedione scaffold has provided valuable insights into the features that govern its interaction with the aromatase enzyme. Early studies involving derivatives of this compound (also known as 10β-amino-4-estrene-3,17-dione) and 19-amino-4-androstene-3,17-dione showed that these initial compounds were relatively weak inhibitors of human placental aromatase. nih.gov When tested, these compounds exhibited less than 20% inhibition of enzyme activity at concentrations up to five times that of the substrate. nih.gov This indicated that while the aza-substitution at the 19-position was a viable concept, further structural modifications were necessary to enhance inhibitory potency.

Subsequent SAR studies on related steroidal aromatase inhibitors have highlighted the importance of various structural features. For instance, modifications to the A and D rings of the steroid nucleus have been shown to significantly impact inhibitory activity. nih.gov The introduction of certain substituents at various positions on the androstenedione (B190577) framework has led to the development of highly potent inhibitors. For example, alkylation at the C6α- or C7α-position can result in compounds with sub-micromolar IC50 values. nih.gov Specifically, a C6α-allyl derivative of androst-1,4-dien-3,17-dione demonstrated nanomolar potency (IC50 = 55 nM). nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies have further elucidated the structural requirements for potent aromatase inhibition. These studies have identified key interaction points within the enzyme's active site, such as hydrogen bonding between the 17-keto oxygen of the ligand and the Met374 residue of the enzyme. nih.gov The C2 and C19 positions of the steroidal ligand have been identified as crucial for maintaining the correct orientation within the active site for effective inhibition. nih.gov

The planarity of the A and B rings of the steroid is also considered important for optimal binding to the aromatase active site. nih.govresearchgate.net While the C3-carbonyl group was initially thought to be essential, some potent inhibitors lacking this feature have been developed, suggesting it is not an absolute requirement for activity. nih.govresearchgate.net

Table 1: Aromatase Inhibitory Activity of Selected Androstenedione Analogs

| Compound | Modification | IC50 (nM) | Reference |

| 3-deoxy steroidal olefin 3a | A-ring modification | 225 | nih.gov |

| Epoxide derivative 4a | A-ring modification | 145 | nih.gov |

| Androstenedione derivative 30 | Structural modification | 110 | nih.gov |

| Androstenedione derivative 31 | Structural modification | 250 | nih.gov |

| C6α-allyl analogue 35 | Alkylation at C6α | 55 | nih.gov |

| Epoxide 41 | Epoxidation at C9α,C11α | 11 | nih.gov |

| Methylated analog 42 | Methylation at C7β | 5.8 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Identification of Key Stereochemical Requirements for Optimal Enzyme Binding and Inhibition

The stereochemistry of aromatase inhibitors based on the androstenedione scaffold is a critical determinant of their biological activity. The three-dimensional arrangement of atoms dictates how well the inhibitor fits into the active site of the aromatase enzyme and, consequently, its inhibitory potency.

The orientation of substituents on the steroid nucleus is also crucial. For example, the stereochemical location of a nitrogen atom in aza-steroids can significantly influence their inhibitory potential. researchgate.net Molecular modeling studies have shown that the binding of androstenedione derivatives to the aromatase active site involves specific interactions with amino acid residues such as Met374, Arg115, Ile133, Ala306, Thr310, Asp309, Val370, Leu477, and Ser478. nih.gov The precise spatial arrangement of the inhibitor's functional groups is necessary to engage these residues effectively.

Research on C17-oxime analogs of androstenedione has also shed light on stereochemical requirements. The introduction of a 3β-hydroxyl group and a β-configuration of a 4,5-epoxy ring were found to be important for potent inhibition of aromatase. researchgate.net For instance, 4-Chloro-3β-hydroxy-4-androsten-17-one oxime showed significantly higher inhibitory activity (93.8%) compared to its 3-carbonyl counterpart (75.4%). researchgate.net This suggests that the stereochemistry at the C3 position plays a vital role in the inhibitor's interaction with the enzyme.

Development of Design Principles for Novel Aromatase Inhibitors Based on the this compound Scaffold

The collective findings from SAR and stereochemical studies have led to the formulation of key design principles for creating novel and more effective aromatase inhibitors based on the this compound and related steroidal scaffolds.

A primary principle is the strategic placement of substituents to exploit specific regions of the aromatase active site. Structure-guided design, informed by the crystal structure of human placental aromatase, has revealed that the C4 and C6 positions are near the opening of the active site access channel and are suitable for introducing novel side groups. nih.govnih.gov This approach has led to the development of C6-substituted androsta-1,4-diene-3,17-diones with nanomolar IC50 values. nih.govrcsb.org

Another design principle revolves around the understanding that while the steroidal backbone provides the necessary framework for binding, modifications that enhance interactions with key amino acid residues can significantly boost potency. The 17-keto group's hydrogen bond with Met374 is a critical interaction to maintain or mimic in new designs. nih.gov The rest of the molecule is stabilized by hydrophobic interactions with non-polar amino acids in the active site. nih.gov

Furthermore, the development of QSAR models has provided a computational framework for predicting the inhibitory activity of new designs. nih.gov These models highlight the importance of specific physicochemical properties, such as Jurs parameters, topological branching indices, and E-state indices of different molecular fragments, in determining aromatase inhibitory activity. nih.gov

The exploration of different heterocyclic systems as part of the inhibitor structure has also emerged as a design strategy. For instance, the introduction of triazole rings has been a successful approach in developing non-steroidal aromatase inhibitors and offers a potential avenue for hybrid designs. nih.govrjpbr.com The antagonist activity of such compounds is influenced by the nature and position of substituents on the heterocyclic ring. nih.gov

Computational and Molecular Modeling Approaches in 19 Azaandrostenedione Research

Molecular Docking Simulations for Predicting Aromatase-Inhibitor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 19-azaandrostenedione, docking simulations would be instrumental in predicting its binding mode within the active site of the aromatase enzyme.

Research on other androstenedione (B190577) derivatives has shown that key interactions within the aromatase active site are crucial for inhibitory activity. nih.gov A docking study of this compound would aim to elucidate these interactions. The simulation would place the this compound molecule into the three-dimensional structure of the aromatase active site. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity.

A study on androstenedione derivatives identified several key amino acid residues in the aromatase active site that are important for interaction, including Met374, Arg115, Ile133, Ala306, Thr310, Asp309, Val370, Leu477, and Ser478. nih.gov It was noted that the 17-keto oxygen of the ligands is crucial for forming a hydrogen bond with Met374, while hydrophobic interactions with non-polar amino acids stabilize the rest of the molecule. nih.gov A theoretical docking analysis of this compound would likely show similar interactions, with the nitrogen at the 19-position potentially introducing novel polar contacts or steric hindrances that could affect binding affinity compared to the natural substrate, androstenedione.

Table 1: Theoretical Key Interactions of this compound with Aromatase Active Site Residues Predicted by Molecular Docking

| Interacting Residue | Interaction Type | Potential Role of this compound Moiety |

| Met374 | Hydrogen Bond | The 17-keto group is expected to form a hydrogen bond, a critical anchor point for steroidal inhibitors. |

| Arg115 | Hydrophobic | The steroid's A-ring could form hydrophobic contacts. |

| Ile133, Val370, Leu477 | Hydrophobic | The steroidal backbone would likely be stabilized by interactions with these non-polar residues. |

| Ala306, Thr310, Asp309 | Polar/Hydrophobic | These residues contribute to the overall shape and electronic complementarity of the binding pocket. |

| Ser478 | Polar | The D-ring of the steroid may interact with this residue. |

| Heme group | Coordination | The nitrogen at the 19-position could potentially interact with the central iron atom of the heme group, a key feature of some aromatase inhibitors. |

Molecular Dynamics Simulations for Elucidating Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interaction between a ligand and its target protein over time. nih.gov For this compound, an MD simulation would start with the docked complex in a simulated physiological environment, including water molecules and ions. jinr.ru

By simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds, MD can reveal:

Conformational Changes: How the binding of this compound might induce conformational changes in the aromatase enzyme, and vice versa. The flexibility of both the ligand and the protein is a key determinant of binding affinity. nih.gov

Stability of the Complex: The simulation can assess the stability of the predicted binding pose from molecular docking. If the ligand remains stably bound throughout the simulation, it lends confidence to the predicted binding mode.

Water Dynamics: MD simulations can highlight the role of water molecules in mediating the interaction between the inhibitor and the enzyme.

The radius of gyration (Rg) is a key parameter that can be calculated from MD trajectories to understand the compactness of the molecule's structure. mdpi.com A stable Rg for this compound within the binding pocket would suggest a stable conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com A QSAR study for a series of aza-androstenedione analogues could be developed to predict their aromatase inhibitory activity.

The process would involve:

Data Collection: A dataset of this compound and its derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) would be required.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that relates the descriptors to the inhibitory activity. nih.gov

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. nih.gov

A study on androstenedione derivatives highlighted the importance of Jurs parameters, structural parameters, and topological branching indices in their QSAR models. nih.gov For this compound analogues, the inclusion of descriptors related to the nitrogen atom's properties (e.g., partial charge, hydrogen bonding capacity) would be crucial.

Table 2: Theoretical Descriptors for a QSAR Model of this compound Analogues

| Descriptor Class | Example Descriptors | Relevance to Aromatase Inhibition |

| Electronic | HOMO/LUMO energies, Partial charges | Influence on the ability to interact with the heme iron and polar residues. |

| Steric/Topological | Molecular weight, Shape indices, Branching indices | Relates to the fit within the aromatase binding pocket. |

| Hydrophobicity | LogP | Important for membrane permeability and hydrophobic interactions within the active site. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Key for specific interactions with amino acid residues like Met374. |

In Silico Prediction of Alternative Binding Sites and Allosteric Modulation

While most inhibitors target the active site (orthosteric site) of an enzyme, molecules can also bind to other sites, known as allosteric sites, and modulate the enzyme's activity. arxiv.org Computational methods can be used to predict the existence and location of such allosteric sites on the surface of the aromatase enzyme.

An in silico investigation for this compound could involve:

Pocket Prediction Algorithms: Software that analyzes the protein's surface to identify potential binding pockets distinct from the active site.

Blind Docking: Docking simulations where the entire protein surface is considered as a potential binding area for this compound, rather than just the active site.

Molecular Dynamics Simulations: MD simulations of the aromatase enzyme in the presence of multiple this compound molecules could reveal transient binding to alternative sites.

Recent studies have suggested the presence of allosteric pockets on human aromatase that could be targeted for the development of new modulators. nih.gov While there is no direct evidence to suggest that this compound acts as an allosteric modulator, computational screening could explore this possibility. Identifying a novel allosteric site that can be targeted by aza-steroidal compounds would open up new avenues for the design of aromatase inhibitors with potentially different mechanisms of action and side-effect profiles.

Advanced Analytical Methodologies for Research and Quantification of 19 Azaandrostenedione

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of compounds like 19-Azaandrostenedione within biological matrices. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high resolution and sensitivity. researchgate.net

Development of HPLC and GC-MS Methods for Complex Biological Matrices (e.g., microsomal preparations, cell lysates, animal tissue extracts)

The quantification of this compound from intricate biological samples requires robust method development to isolate the analyte from interfering substances. thermofisher.comscispace.com

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is a common choice for analyzing steroid-like molecules. researchgate.net

Sample Preparation: The initial step involves sample extraction. For microsomal preparations or cell lysates, protein precipitation with a solvent like acetonitrile (B52724) is often employed. For more complex matrices like animal tissue, homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to purify the analyte. scispace.comnih.gov SPE cartridges (e.g., C18) are particularly effective for isolating steroids from biological fluids and tissue homogenates. nih.gov

Chromatographic Conditions: The separation is typically achieved on a C8 or C18 analytical column. A gradient elution mobile phase, often consisting of water and a polar organic solvent like acetonitrile or methanol, allows for the effective separation of the compound from matrix components. semanticscholar.org Detection is commonly performed using a UV detector, set to a wavelength appropriate for the compound's chromophore (e.g., ~240 nm for the α,β-unsaturated ketone system).

Gas Chromatography-Mass Spectrometry (GC-MS): For enhanced sensitivity and specificity, GC-MS is an excellent alternative, though it requires derivatization to increase the volatility of the steroid. nih.gov

Sample Preparation and Derivatization: Extraction and cleanup procedures are similar to those for HPLC. clu-in.org Following extraction, the dried extract is subjected to a derivatization reaction. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are effective for derivatizing steroid hormones, making them more volatile and suitable for GC analysis. nih.govnih.gov

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the components of the mixture, and the MS serves as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. scielo.org.mx

A typical workflow for analyzing this compound in animal tissue using GC-MS is outlined below.

| Step | Description | Purpose |

| 1. Homogenization | Tissue is mechanically homogenized in a buffer solution. | To break down the tissue structure and release the compound. |

| 2. Extraction | The homogenate is extracted with an organic solvent (e.g., n-hexane). nih.gov | To transfer the analyte from the aqueous matrix to an organic phase. |

| 3. Cleanup | The extract is passed through a Solid-Phase Extraction (SPE) cartridge. nih.gov | To remove interfering lipids and other matrix components. |

| 4. Derivatization | The purified extract is dried and reacted with a derivatizing agent (e.g., HFBA). nih.gov | To increase the volatility and thermal stability of the analyte for GC analysis. |

| 5. GC-MS Injection | The derivatized sample is injected into the GC-MS for analysis. | To separate, identify, and quantify the analyte. |

Validation of Research Assay Parameters (e.g., linearity, sensitivity, reproducibility)

For any quantitative research assay to be considered reliable, it must undergo validation. scispace.com This process documents that the method is suitable for its intended purpose. elementlabsolutions.comedraservices.nl Key validation parameters include:

Specificity: The ability to accurately measure the analyte in the presence of other components, such as metabolites or matrix constituents. elementlabsolutions.com This is often assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time. semanticscholar.org

Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (R²) should ideally be close to 1.0. semanticscholar.orgelementlabsolutions.com

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) with acceptable precision and accuracy. elementlabsolutions.com

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. elementlabsolutions.com

Precision (Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) for a series of measurements. elementlabsolutions.com

The following table presents hypothetical validation data for a GC-MS assay for this compound, based on typical results for similar steroid analyses. nih.gov

| Validation Parameter | Metric | Acceptance Criteria | Hypothetical Result |

| Linearity | Correlation Coefficient (R²) | > 0.99 | 0.9995 |

| Range | Concentration Range | Defined by linearity | 1–20 ng/g |

| Accuracy | Recovery (%) | 80–120% | 91% - 103% |

| Precision | Relative Standard Deviation (RSD) | < 15% | 3.5% - 9.2% |

| Sensitivity | Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.3 ng/g |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Settings

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of newly synthesized batches of this compound. karary.edu.sd

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are powerful complementary techniques for unambiguous structure determination. uba.arnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition with high confidence. mdpi.com Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing crucial information about the compound's structure. mdpi.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. uba.ar

¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing chemists to piece together the complete carbon-hydrogen framework and confirm the precise connectivity of the atoms in the this compound molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. For this compound, IR would confirm the presence of ketone groups (C=O) and the amine (N-H) or imine (C=N) functionality of the aza-substituted ring. karary.edu.sd

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to identify the presence of chromophores (light-absorbing groups). The α,β-unsaturated ketone system in the A-ring of this compound is a strong chromophore that would produce a characteristic absorption peak in the UV region, helping to confirm its structure and enabling its quantification in simpler solutions.

| Spectroscopic Technique | Information Provided | Expected Observations for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₈H₂₅NO₂. |

| ¹H NMR | Chemical shift and coupling of protons. | Signals corresponding to the steroid backbone protons and the N-H proton. |

| ¹³C NMR | Number and type of carbon atoms. | Resonances for the ketone carbonyls, alkene carbons, and other carbons of the steroid frame. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Characteristic stretching frequencies for C=O (ketone), C=C (alkene), and N-H bonds. |

| UV-Vis Spectroscopy | Presence of conjugated systems (chromophores). | A strong absorption maximum (λ_max) around 240 nm, typical for an α,β-unsaturated ketone. |

Radiometric Enzyme Assays for Aromatase Activity Measurement (e.g., Tritiated Water Assay)

To evaluate this compound as a potential aromatase inhibitor, a direct measure of its effect on enzyme activity is required. turkjps.orgturkjps.org The tritiated water release assay is a classic and highly sensitive radiometric method for this purpose. creative-enzymes.com

The principle of the assay is based on the aromatization of a specifically labeled androgen substrate. nih.govnih.gov During the conversion of the androgen A-ring into a phenolic ring by aromatase, a proton is stereospecifically removed. If the substrate is labeled with tritium (B154650) (³H) at this position, the enzymatic reaction releases the tritium into the aqueous medium as tritiated water (³H₂O). nih.gov

The steps of the assay are as follows:

Incubation: A source of the aromatase enzyme, such as human placental microsomes, is incubated with a tritiated substrate, typically [1β-³H]-androstenedione. nih.gov The reaction is carried out in the presence and absence of the test inhibitor (this compound).

Reaction Quenching: The enzymatic reaction is stopped, often by adding a strong acid or a solvent mixture.

Separation: The unreacted tritiated steroid substrate is separated from the aqueous phase containing the ³H₂O product. This is commonly achieved by adding a charcoal-dextran suspension, which adsorbs the organic steroid, leaving the ³H₂O in the supernatant.

Quantification: The radioactivity of the supernatant is measured using liquid scintillation counting.

Analysis: The amount of ³H₂O formed is proportional to the aromatase activity. By comparing the activity in the presence of this compound to the control activity, the degree of inhibition can be calculated.

Research involving derivatives of this compound has utilized this tritiated water assay with human placental microsomes as the enzyme source. nih.gov In one study, these compounds were found to be poor inhibitors, causing less than 20% inhibition of aromatase activity at the tested concentrations. nih.gov

| Component | Example | Role in Assay |

| Enzyme Source | Human Placental Microsomes nih.gov | Provides the aromatase enzyme for the reaction. |

| Substrate | [1β-³H]-Androstenedione nih.gov | The radiolabeled molecule that is converted by aromatase. |

| Cofactor | NADPH | Required by the cytochrome P450 enzyme (aromatase) for its catalytic activity. nih.gov |

| Test Compound | This compound | The potential inhibitor whose effect on enzyme activity is being measured. |

| Separation Agent | Dextran-coated charcoal | Adsorbs the organic substrate, allowing for separation from the aqueous ³H₂O product. |

| Detection Method | Liquid Scintillation Counting | Quantifies the amount of radioactive ³H₂O produced. |

Spectrophotometric and Fluorometric Methods for High-Throughput Enzyme Inhibition Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. genome.govnih.gov For compounds like this compound, which has been investigated for its potential as an enzyme inhibitor, HTS methodologies are crucial for determining inhibitory potency and mechanism. nih.gov Spectrophotometric and fluorometric assays are particularly well-suited for this purpose due to their sensitivity, speed, and amenability to automation in microplate formats. nih.govjuniperpublishers.comdenovix.com

Spectrophotometry measures the absorption of light by a substance at a specific wavelength, which is proportional to the concentration of the analyte. juniperpublishers.com In the context of enzyme inhibition, these methods often rely on the production of a chromogenic (colored) product. juniperpublishers.com While direct assays that measure the change in absorbance of a substrate or product are possible, coupled-enzyme assays are also common. nih.gov In a coupled assay for an enzyme like aromatase, the product of the primary reaction is used by a second enzyme to generate a product that can be easily quantified by its absorbance, such as NADH. researchgate.net The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Fluorometric methods offer a significant advantage in sensitivity, often being up to 1,000 times more sensitive than absorbance-based assays. denovix.com These assays measure the light emitted from a fluorescent substance (a fluorophore) after it has been excited by light of a specific wavelength. nih.govdenovix.com For enzyme inhibition studies, this often involves a fluorogenic substrate that becomes fluorescent upon enzymatic modification. turkjps.org The reduction in the fluorescence signal corresponds to the degree of enzyme inhibition. turkjps.org These methods are widely used for screening inhibitors of cytochrome P450 enzymes, the family to which aromatase (CYP19A1) belongs. bioivt.com

Initial research on this compound and its analogues as potential aromatase inhibitors utilized a tritiated water assay with human placental microsomes as the enzyme source. nih.gov This study found that the tested compounds, including this compound, were relatively poor inhibitors of aromatase, causing less than 20% inhibition at concentrations up to five times that of the substrate. nih.gov While this foundational study used a radiometric technique, modern HTS campaigns would typically employ fluorometric or spectrophotometric methods for their efficiency and safety.

A typical HTS workflow involves screening compounds at a single high concentration to identify initial "hits." These hits are then subjected to secondary screening, where a concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. genome.govnih.gov

Research Findings from a Representative Fluorometric HTS Assay

In a representative high-throughput fluorometric assay designed to screen for aromatase inhibitors, a fluorogenic substrate is used that mimics the natural androgen substrate. The aromatase enzyme, often a recombinant human version, converts this substrate into a highly fluorescent product. turkjps.org The reaction is monitored over time in a microplate reader.

Assay Principle:

Enzyme: Recombinant Human Aromatase (CYP19A1)

Substrate: A non-fluorescent fluorogenic substrate (e.g., a coumarin (B35378) derivative) that becomes fluorescent upon aromatase activity. turkjps.org

Detection: Increase in fluorescence intensity (e.g., Ex/Em = 488/527 nm) is measured.

Inhibition: A decrease in the rate of fluorescence increase indicates inhibition of aromatase by a test compound like this compound.

The data below illustrates the type of results obtained from a concentration-response study to determine the IC50 value for a hypothetical test inhibitor.

Table 1: Illustrative Concentration-Response Data for an Aromatase Inhibitor This interactive table demonstrates how raw fluorescence data is processed to determine inhibitor potency. Click on column headers to sort the data.

| Inhibitor Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |

|---|---|---|

| 0 (No Inhibitor) | 8540 | 0% |

| 0.1 | 7980 | 6.6% |

| 0.5 | 6850 | 19.8% |

| 1.0 | 5120 | 40.0% |

| 5.0 | 2340 | 72.6% |

| 10.0 | 1150 | 86.5% |

| 50.0 | 610 | 92.9% |

Note: The % Inhibition is calculated as: (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor)) * 100. The IC50 value is determined by fitting this data to a dose-response curve.

Table 2: Comparison of Aromatase Inhibitory Activity This table provides a summary of research findings on the inhibitory potential of this compound compared to known inhibitors.

| Compound | Assay Type | Enzyme Source | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Tritiated Water Release Assay | Human Placental Microsomes | Poor inhibitor; <20% inhibition at 1.25 µM | nih.gov |

| 4-Hydroxy-4-androstene-3,17-dione | Tritiated Water Release Assay | Human Placental Microsomes | Known potent inhibitor (used as a control) | nih.gov |

These high-throughput methods are essential for efficiently screening libraries of compounds and for performing structure-activity relationship (SAR) studies to optimize lead compounds. genome.gov The application of robust spectrophotometric and particularly fluorometric assays is the standard approach for evaluating potential new aromatase inhibitors in modern drug discovery programs. nih.gov

Preclinical and in Vitro Research Applications of 19 Azaandrostenedione

Utilization as a Biochemical Probe for Fundamental Aromatase Enzyme Studies

19-Azaandrostenedione and its derivatives have been synthesized and utilized as biochemical probes to investigate the structure and function of the aromatase enzyme. nih.gov These compounds, by interacting with the enzyme's active site, can provide valuable information about the catalytic mechanism and the structural requirements for substrate binding and inhibition.

A key study in this area involved the synthesis of this compound (also referred to as 10β-amino-4-estrene-3,17-dione) and its analogues to assess their potential as aromatase inhibitors. nih.gov The inhibitory activity of these compounds was evaluated using an in vitro assay with human placental microsomes as the source of the aromatase enzyme. The assay measured the production of tritiated water from [1-³H]-androst-4-ene-3,17-dione, a standard substrate for aromatase. nih.gov

The research found that this compound and its derivatives were weak inhibitors of aromatase. At concentrations five times that of the substrate (1.25 µM), all tested compounds, including this compound, exhibited less than 20% inhibition of the enzyme's activity. nih.gov This level of inhibition was significantly lower than that of known aromatase inhibitors like 4-hydroxy-4-androstene-3,17-dione (4-OHA) and 7α-[(p-aminophenyl)thio]androstenedione (7-APTA), which were used as positive controls in the study. nih.gov

| Compound | Concentration (µM) | Inhibition of Aromatase Activity (%) |

|---|---|---|

| This compound and its derivatives | 0.25 | <20 |

| This compound and its derivatives | 1.25 | <20 |

| 4-hydroxy-4-androstene-3,17-dione (4-OHA) | N/A | Significantly higher |

| 7α-[(p-aminophenyl)thio]androstenedione (7-APTA) | N/A | Significantly higher |

Despite their weak inhibitory activity, the study of this compound and its analogues contributes to the understanding of the structure-activity relationships of steroidal aromatase inhibitors. The introduction of a nitrogen atom at the 19-position alters the electronic and steric properties of the steroid, which in turn affects its interaction with the aromatase active site. This information is valuable for the rational design of more potent and specific aromatase inhibitors.

Application in Cell Culture Models for Investigating Steroid Hormone Regulation and Metabolism

While specific studies utilizing this compound in cell culture models for steroid hormone regulation are not extensively documented in publicly available literature, the established methodologies for such investigations provide a clear framework for its potential application. Cell-based assays are crucial for understanding how compounds affect steroidogenesis and hormone action in a more physiologically relevant context than cell-free enzyme assays. turkjps.org

Various human cell lines are employed to model different aspects of steroid hormone biology. For instance, the human adrenocortical carcinoma cell line, NCI-H295, is a well-established model for studying the biosynthesis of C19 steroids. nih.gov This cell line expresses the key enzymes involved in steroidogenesis, including aromatase. In such a model, a compound like this compound could be introduced to investigate its effects on the production of androgens and their subsequent conversion to estrogens.

Breast cancer cell lines, such as MCF-7 (estrogen receptor-positive), are also widely used to study the effects of aromatase inhibitors. nih.gov In these cells, aromatase activity can be endogenous or introduced through transfection. The addition of an androgen substrate, like androstenedione (B190577), leads to the production of estrogen, which stimulates cell proliferation. A potential research application for this compound in this model would be to assess its ability to inhibit this proliferation by blocking estrogen synthesis. The outcomes could be measured by cell viability assays, such as the MTT assay, and by quantifying estrogen levels in the culture medium. turkjps.org

| Cell Line | Primary Use in Aromatase Research | Potential Application for this compound |

|---|---|---|

| NCI-H295 (Adrenocortical Carcinoma) | Studying the biosynthesis of adrenal steroids, including androgens and estrogens. | To assess its impact on the overall steroidogenic pathway and the production of C19 steroids and their aromatization. |

| MCF-7 (Breast Cancer) | Investigating the effects of estrogens and aromatase inhibitors on estrogen receptor-positive cancer cell proliferation. | To determine its ability to inhibit androgen-to-estrogen conversion and subsequent cell growth. |

| JEG-3 (Choriocarcinoma) | Modeling placental aromatase activity and its regulation. | To evaluate its inhibitory effect in a cell line with high endogenous aromatase expression. |

Research in Animal Models to Elucidate Aromatase Function and Inhibition Mechanisms

Animal models are indispensable for studying the systemic effects of aromatase inhibition on endocrine function and physiology. While specific in vivo studies with this compound are not prominent in the literature, the established animal models for aromatase research offer a clear path for its potential investigation.

The primary in vivo effect of an aromatase inhibitor is the reduction of circulating estrogen levels. Animal models, such as rodents, are commonly used to study this effect. Following administration of an aromatase inhibitor, serial blood samples can be collected to measure the concentrations of estrogens (like estradiol (B170435) and estrone) and androgens (like testosterone (B1683101) and androstenedione) using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS). nih.gov

A potential study using this compound in a rodent model would involve administering the compound and monitoring the changes in the hormonal profile over time. This would provide data on its in vivo efficacy, potency, and duration of action in modulating systemic estrogen levels.

Aromatase plays a crucial role in reproductive physiology, particularly in gonadal function. mdpi.com In non-human models, the effects of aromatase inhibitors on the gonads can be studied to understand the role of local estrogen synthesis. For example, in male rodents, aromatase is expressed in Leydig and Sertoli cells of the testes and is involved in spermatogenesis. In female rodents, it is essential for follicular development and ovulation in the ovaries.

Transgenic animal models, such as the aromatase knockout (ArKO) mouse, have been instrumental in elucidating the function of aromatase. nih.gov These mice lack a functional aromatase gene and exhibit various reproductive and metabolic abnormalities. While not a direct application of this compound, these models provide a baseline understanding of the consequences of complete aromatase deficiency.

In a research setting, this compound could be administered to normal (wild-type) animals to study its effects on gonadal histology, germ cell development, and reproductive cyclicity. For instance, in male chickens, overexpression of aromatase can induce gonadal sex-reversal, highlighting the potent role of this enzyme in sexual differentiation in some species. plos.org Conversely, an inhibitor like this compound could be used to investigate the consequences of reduced gonadal aromatase activity. In some fish species, the expression of gonadal aromatase is influenced by environmental factors like temperature, and its promoter methylation is a key regulatory mechanism. nih.gov An aromatase inhibitor could be a useful tool in dissecting these complex regulatory pathways.

In Vivo Modulation of Estrogen Levels in Research Organisms

Development of Reference Standards and Control Compounds for Aromatase Research and Assay Development

In aromatase research, well-characterized reference standards and control compounds are essential for the validation and quality control of assays. abcam.com A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. A control compound, typically a known inhibitor or substrate, is used to ensure that an assay is performing as expected.

For a compound like this compound to be used as a reference standard, it would need to undergo a rigorous process of chemical characterization to confirm its identity, purity, and stability. This would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

While this compound has been shown to be a weak aromatase inhibitor, it could potentially serve as a negative control or a weak inhibitor control in certain assay systems. nih.gov In the development of new aromatase inhibitor screening assays, having a range of inhibitors with varying potencies is useful for validating the assay's sensitivity and dynamic range.

Currently, more potent and well-characterized aromatase inhibitors, such as letrozole, anastrozole, and exemestane, are more commonly used as positive controls in aromatase assays. nih.gov For this compound to be established as a widely used reference or control compound, further characterization of its properties and performance in various assay formats would be required.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 19-Azaandrostenedione in laboratory settings?

- Methodological Answer : Synthesis typically involves steroidal backbone modification via aza-substitution at the C19 position. Key steps include:

- Reaction Optimization : Control temperature, solvent polarity, and catalyst ratios (e.g., Pd/C for hydrogenation) to minimize byproducts .

- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation .

- Reproducibility : Document reagent sources (e.g., anhydrous solvents), reaction times, and purification steps (e.g., column chromatography) in supplementary materials .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In Vitro Testing : Use androgen receptor (AR) binding assays with radiolabeled ligands (e.g., [³H]-DHT) to measure competitive inhibition. Include positive controls (e.g., DHT) and negative controls (solvent-only) .

- Dose-Response Curves : Test concentrations spanning 3-log units (e.g., 1 nM–10 µM) to calculate IC₅₀ values. Triplicate runs ensure statistical validity .

- Data Reporting : Differentiate between absolute activity (raw binding affinity) and relative activity (normalized to reference compounds) in tabular format .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in non-classical pathways (e.g., non-genomic signaling)?

- Methodological Answer :

- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "this compound activates AR-independent pathways via membrane receptors") .

- Experimental Variables :

- Independent : Compound concentration, incubation time.

- Dependent : Phosphorylation status of signaling proteins (e.g., MAPK/ERK) via Western blot .

- Controls : Include AR-knockout cell lines to isolate non-classical effects .

- Data Interpretation : Use ANOVA for multi-group comparisons and correct for false discovery rates in high-throughput datasets .

Q. What strategies resolve contradictions in published data on this compound’s metabolic stability?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to collate studies, noting variables like:

- Liver Microsome Sources : Species-specific differences (human vs. rodent) in CYP450 metabolism .

- Assay Conditions : pH, co-factor concentrations (NADPH), and incubation times .

- Meta-Analysis : Calculate pooled half-life (t₁/₂) values using random-effects models. Highlight heterogeneity via I² statistics .

- Experimental Replication : Reproduce disputed protocols with standardized reagents and blinded analysts to minimize bias .

Q. How can researchers ensure ethical and reproducible preclinical studies of this compound?

- Methodological Answer :

- Ethical Compliance : Obtain institutional approval for animal studies (e.g., IACUC protocols) and disclose conflicts of interest .

- Transparency : Pre-register study designs (e.g., OSF) and share raw data (e.g., metabolomics datasets) via public repositories .

- Statistical Power : Use G*Power to calculate sample sizes (α=0.05, β=0.2) for in vivo efficacy studies .

Methodological Frameworks for Data Analysis

Q. What computational tools are recommended for modeling this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with AR ligand-binding domains. Validate with MD simulations (e.g., GROMACS) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate steric/electronic descriptors (e.g., logP, polar surface area) with bioactivity .

- Data Visualization : Generate heatmaps or 3D pharmacophore models to highlight critical substituents .

Q. How should researchers address variability in this compound’s pharmacokinetic data across studies?

- Methodological Answer :

- Sensitivity Analysis : Identify outlier studies via Cook’s distance metrics and re-analyze data excluding technical artifacts .

- Cross-Validation : Compare in vitro (e.g., Caco-2 permeability) and in vivo (e.g., rat bioavailability) data to reconcile discrepancies .

- Reporting Standards : Adopt MIAME guidelines for microarray data or ARRIVE for animal studies to enhance cross-study comparability .

Key Considerations for Publication

- Data Tables : Include raw IC₅₀ values, statistical parameters (SD, p-values), and comparative literature data .

- Supplementary Materials : Provide NMR spectra, chromatograms, and detailed synthetic protocols for peer review .

- Conflict Resolution : Discuss limitations (e.g., assay variability) and propose follow-up experiments in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.